![molecular formula C19H19N3O3 B2940979 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide CAS No. 590355-39-8](/img/structure/B2940979.png)
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide
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Overview
Description
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide (2-DMQC) is a small molecule that has been studied for its potential applications in scientific research. It is a compound derived from phenyl-6-methylquinoline-4-carbohydrazide, which is a common building block for synthesizing heterocyclic compounds. 2-DMQC has been found to possess a variety of interesting properties, including its ability to bind to a wide range of biological targets and its ability to modulate the activity of various enzymes.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide has been studied for its potential applications in scientific research. It has been found to possess a variety of interesting properties, including its ability to bind to a wide range of biological targets and its ability to modulate the activity of various enzymes. As such, 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide has been used in the study of a number of diseases, including cancer, HIV, and Alzheimer's disease. It has also been used in the development of drugs and other therapeutic agents.
Mechanism of Action
Target of Action
It is closely related to bevantolol , which is a beta-1 adrenoceptor antagonist . It’s also related to 3,4-Dimethoxyphenethylamine (DMPEA), an analogue of the major human neurotransmitter dopamine .
Mode of Action
Based on its structural similarity to bevantolol, it may exhibit both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors . This means it could potentially inhibit the normal epinephrine-mediated sympathetic actions such as increased heart rate .
Biochemical Pathways
Compounds with similar structures have been shown to affect the adrenergic system, particularly the beta-1 adrenergic receptors . This could potentially lead to downstream effects on cardiovascular function, including heart rate and blood pressure.
Result of Action
Based on its potential interaction with beta-1 adrenergic receptors, it could potentially lead to a decrease in heart rate and blood pressure .
Advantages and Limitations for Lab Experiments
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide has been found to possess a number of advantages for lab experiments, including its ability to bind to a wide range of biological targets and its ability to modulate the activity of various enzymes. Additionally, it has been found to possess a number of physiological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. However, 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide also has some limitations for lab experiments. For instance, it is not very stable in aqueous solution and has a short shelf life. Additionally, it is not very soluble in organic solvents, which can limit its use in certain experiments.
Future Directions
The potential applications of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide are vast, and there are a number of future directions that can be explored. For instance, further research can be conducted to explore the effects of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide on different diseases and to further understand its mechanism of action. Additionally, further research can be conducted to explore the potential of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide as a drug or therapeutic agent. Additionally, further research can be conducted to explore the potential of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide as a tool for drug discovery and development. Finally, further research can be conducted to explore the potential of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide as a tool for understanding the molecular basis of disease.
Synthesis Methods
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide can be synthesized from phenyl-6-methylquinoline-4-carbohydrazide (PMQC) through a number of methods. The most commonly used method is the Horner-Emmons reaction, which involves the reaction of PMQC with an alkyl halide in the presence of a base. The reaction proceeds in a stereospecific manner, resulting in the formation of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide. Other methods for synthesizing 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide include the Biginelli reaction, the Ugi reaction, and the Suzuki reaction.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-11-4-6-15-13(8-11)14(19(23)22-20)10-16(21-15)12-5-7-17(24-2)18(9-12)25-3/h4-10H,20H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOLRWHNPYRBAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NN)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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